molecular formula C11H17N B2378221 (2S)-2-(3,5-Dimethylphenyl)propan-1-amine CAS No. 2248202-05-1

(2S)-2-(3,5-Dimethylphenyl)propan-1-amine

Cat. No.: B2378221
CAS No.: 2248202-05-1
M. Wt: 163.264
InChI Key: WZTWOJDBDHKFNQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(3,5-Dimethylphenyl)propan-1-amine is an organic compound with a chiral center, making it optically active. This compound is part of the amine class, characterized by the presence of an amino group attached to a carbon atom. It is structurally related to other phenylpropanamines, which are known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3,5-Dimethylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with a suitable amine, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts to directly produce the desired enantiomer, thereby eliminating the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3,5-Dimethylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(2S)-2-(3,5-Dimethylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(3,5-Dimethylphenyl)propan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Phenylpropan-1-amine: Lacks the dimethyl substitution on the aromatic ring.

    (2S)-2-(4-Methylphenyl)propan-1-amine: Has a single methyl group on the aromatic ring.

    (2S)-2-(3,4-Dimethylphenyl)propan-1-amine: Methyl groups are positioned differently on the aromatic ring.

Uniqueness

(2S)-2-(3,5-Dimethylphenyl)propan-1-amine is unique due to the specific positioning of the dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S)-2-(3,5-dimethylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-4-9(2)6-11(5-8)10(3)7-12/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTWOJDBDHKFNQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)[C@H](C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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